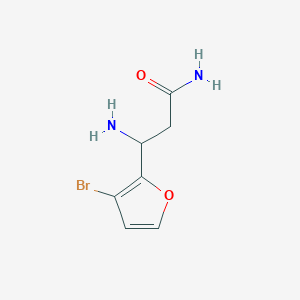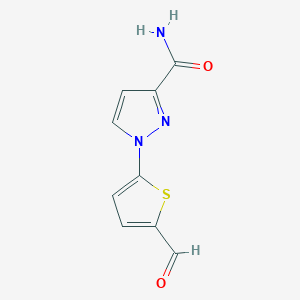
1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both thiophene and pyrazole rings Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide typically involves the formation of the thiophene ring followed by the pyrazole ring. One common method is the Chan–Lam coupling reaction, which involves the reaction of 1,4-dihydroquinazoline with (5-formylthiophen-2-yl)boronic acid under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Chan–Lam coupling reaction to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 1-(5-Carboxythiophen-2-YL)-1H-pyrazole-3-carboxamide.
Reduction: 1-(5-Hydroxymethylthiophen-2-YL)-1H-pyrazole-3-carboxamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The exact mechanism of action for 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The thiophene and pyrazole rings may facilitate binding to specific enzymes or receptors, leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share the pyrazole ring structure.
Uniqueness: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is unique due to the combination of both thiophene and pyrazole rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activities that are not observed in simpler thiophene or pyrazole derivatives.
Eigenschaften
Molekularformel |
C9H7N3O2S |
|---|---|
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
1-(5-formylthiophen-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H7N3O2S/c10-9(14)7-3-4-12(11-7)8-2-1-6(5-13)15-8/h1-5H,(H2,10,14) |
InChI-Schlüssel |
YVODIVBBJNSMRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1C(=O)N)C2=CC=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


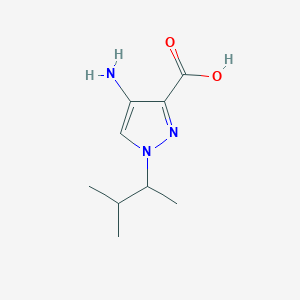
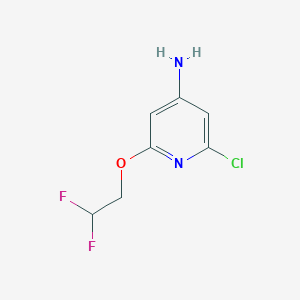
![7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B13309180.png)
![1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13309193.png)



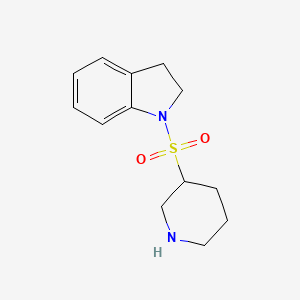
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13309225.png)

![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)
